molecular formula C19H25Br2N3S B11946644 N1,N1-Diethyl-N2-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine dihydrobromide CAS No. 853344-50-0

N1,N1-Diethyl-N2-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine dihydrobromide

Cat. No.: B11946644
CAS No.: 853344-50-0
M. Wt: 487.3 g/mol
InChI Key: OHHDNTJYOIFDIA-UHFFFAOYSA-N
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Description

N1,N1-Diethyl-N2-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine dihydrobromide is a complex organic compound that features a quinoline core substituted with a thiophene ring and an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Diethyl-N2-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine dihydrobromide typically involves multi-step organic reactions. The process begins with the formation of the quinoline core, followed by the introduction of the thiophene ring through a cross-coupling reaction. The final step involves the alkylation of the ethane-1,2-diamine moiety with diethyl groups and subsequent formation of the dihydrobromide salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Diethyl-N2-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine dihydrobromide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The ethane-1,2-diamine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted ethane-1,2-diamine derivatives.

Scientific Research Applications

N1,N1-Diethyl-N2-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine dihydrobromide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential as an anti-cancer agent and in the development of other therapeutic compounds.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N1,N1-Diethyl-N2-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine dihydrobromide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anti-cancer effects. The thiophene ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets. The ethane-1,2-diamine moiety can chelate metal ions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • N1,N1-Diethyl-N2-(2-(pyridin-2-yl)quinolin-4-yl)ethane-1,2-diamine dihydrobromide
  • N1,N1-Diethyl-N2-(2-(furan-2-yl)quinolin-4-yl)ethane-1,2-diamine dihydrobromide
  • N1,N1-Diethyl-N2-(2-(phenyl)quinolin-4-yl)ethane-1,2-diamine dihydrobromide

Uniqueness

N1,N1-Diethyl-N2-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine dihydrobromide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and enhances its potential for π-π stacking interactions. This structural feature differentiates it from similar compounds and contributes to its unique chemical and biological activities.

Properties

CAS No.

853344-50-0

Molecular Formula

C19H25Br2N3S

Molecular Weight

487.3 g/mol

IUPAC Name

N',N'-diethyl-N-(2-thiophen-2-ylquinolin-4-yl)ethane-1,2-diamine;dihydrobromide

InChI

InChI=1S/C19H23N3S.2BrH/c1-3-22(4-2)12-11-20-17-14-18(19-10-7-13-23-19)21-16-9-6-5-8-15(16)17;;/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,20,21);2*1H

InChI Key

OHHDNTJYOIFDIA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=CS3.Br.Br

Origin of Product

United States

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